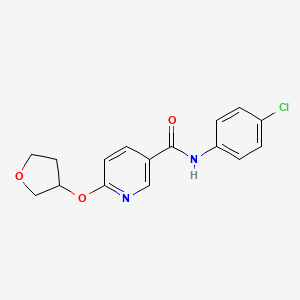
N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SIRT6 inhibitor, is a small molecule that has shown potential in scientific research as a therapeutic target for various diseases. This compound is a selective inhibitor of SIRT6, a member of the sirtuin family of NAD+-dependent deacetylases, which plays an important role in regulating various cellular functions.
Aplicaciones Científicas De Investigación
Fluorescent Analogues for Biochemical Analysis
Nicotinamide derivatives have been explored for their potential as fluorescent analogs of coenzymes like NAD(+), providing tools for biochemical analysis. For instance, a study by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its utility in dehydrogenase-catalyzed reactions and offering a novel approach for studying enzymatic activities and coenzyme interactions (Barrio, Secrist, & Leonard, 1972).
Herbicidal Activity
Research on nicotinic acid derivatives, a related group, has demonstrated significant herbicidal activity, indicating potential agricultural applications. A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides revealed promising herbicidal properties against various weeds, suggesting that modifications to the nicotinamide structure could yield effective herbicides (Yu et al., 2021).
Neuroprotective and Anti-inflammatory Properties
Nicotinamide has been identified for its neuroprotective and anti-inflammatory properties. Maiese et al. (2009) discussed how nicotinamide influences oxidative stress and various cellular pathways, impacting diseases related to immune dysfunction, diabetes, and aging. The study underscores nicotinamide's potential in developing therapeutic strategies against a broad spectrum of diseases (Maiese et al., 2009).
Antioxidant Effects
Nicotinamide is also recognized for its antioxidant capabilities, particularly in protecting brain mitochondria against oxidative damage. Kamat and Devasagayam (1999) demonstrated that nicotinamide could inhibit oxidative damage in rat brain mitochondria, indicating its potential as a protective agent against neurodegenerative diseases (Kamat & Devasagayam, 1999).
Synthesis and Structural Studies
Further research into nicotinamide derivatives focuses on their synthesis and structural analysis for various scientific applications. For example, a study on the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as nicotinic receptor probes highlights the diverse synthetic routes and potential applications in studying nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-2-4-13(5-3-12)19-16(20)11-1-6-15(18-9-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZKJWWZPYYXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2417534.png)
![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
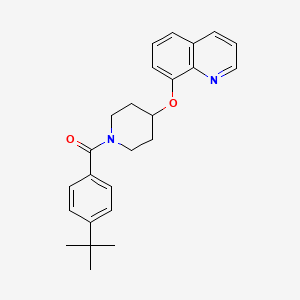
![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)
![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)
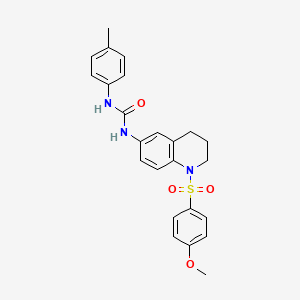
![N-Cycloheptyl-N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2417546.png)
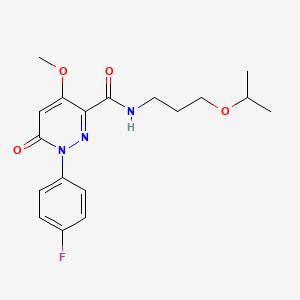
![N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2417550.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)

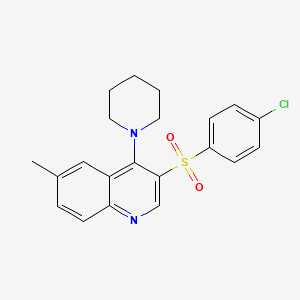
![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)
